molecular formula C17H18 B11717697 2,3,6,7-tetramethyl-9H-fluorene

2,3,6,7-tetramethyl-9H-fluorene

Cat. No.: B11717697
M. Wt: 222.32 g/mol
InChI Key: NGSRPOQEQLWRAI-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethyl-9H-fluorene is an organic compound with the molecular formula C17H18. It is a derivative of fluorene, characterized by the presence of four methyl groups at the 2, 3, 6, and 7 positions on the fluorene ring. This compound is known for its unique structural properties and has found applications in various fields, including organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-tetramethyl-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method includes the use of Friedel-Crafts alkylation, where fluorene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethyl-9H-fluorene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Parent fluorene compound.

    Substitution: Halogenated fluorenes.

Scientific Research Applications

2,3,6,7-Tetramethyl-9H-fluorene has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism by which 2,3,6,7-tetramethyl-9H-fluorene exerts its effects is primarily through its interaction with molecular targets in electronic and biological systems. In electronic applications, its conjugated structure allows for efficient charge transport and light emission. In biological systems, it can interact with cellular components, enabling its use as a fluorescent probe for imaging and diagnostic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7-Tetramethyl-9H-fluorene stands out due to its specific methylation pattern, which enhances its stability and electronic properties. This makes it particularly suitable for applications requiring robust and efficient materials, such as in OLEDs and photovoltaic cells .

Properties

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

2,3,6,7-tetramethyl-9H-fluorene

InChI

InChI=1S/C17H18/c1-10-5-14-9-15-6-11(2)13(4)8-17(15)16(14)7-12(10)3/h5-8H,9H2,1-4H3

InChI Key

NGSRPOQEQLWRAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C3=C(C2)C=C(C(=C3)C)C

Origin of Product

United States

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